molecular formula C8H8N4O2 B10904288 Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B10904288
M. Wt: 192.17 g/mol
InChI Key: DPEPSSYHEMTMJQ-UHFFFAOYSA-N
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Description

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds, making it a valuable candidate for further research and development in various scientific fields.

Biological Activity

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the class of triazolopyrimidines, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by case studies and research findings.

  • Chemical Formula : C7_7H8_8N4_4O2_2
  • Molecular Weight : 178.15 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 3697061

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, a series of compounds including derivatives of [1,2,4]triazolo[1,5-a]pyrimidine were evaluated for their antiproliferative activities against various human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Key Findings:

  • Compound H12 exhibited significant antiproliferative effects with IC50_{50} values of 9.47 μM against MGC-803, 9.58 μM against HCT-116, and 13.1 μM against MCF-7 cells. These values indicate a higher potency compared to the standard drug 5-Fluorouracil (5-Fu) .
  • The mechanism of action involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
CompoundCell LineIC50_{50} (μM)Mechanism
H12MGC-8039.47ERK inhibition
H12HCT-1169.58ERK inhibition
H12MCF-713.1ERK inhibition

Antibacterial Activity

Triazolopyrimidine derivatives have also shown promising antibacterial properties. The structure-function relationship indicates that modifications in the triazole and pyrimidine rings can enhance antibacterial efficacy.

Research Insights:

  • A study demonstrated that certain triazolopyrimidine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Antiviral Activity

The antiviral potential of triazolopyrimidine compounds has been explored in the context of influenza and other viral infections.

Case Study:

  • A derivative synthesized as an intermediate for antiviral drugs demonstrated high efficacy against influenza virus strains. The compound's mechanism involves inhibition of viral replication through interference with viral RNA synthesis .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-5-3-4-9-8-10-6(7(13)14-2)11-12(5)8/h3-4H,1-2H3

InChI Key

DPEPSSYHEMTMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=NC(=NN12)C(=O)OC

Origin of Product

United States

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